molecular formula C14H12FNO4S B13492369 benzyl N-[3-(fluorosulfonyl)phenyl]carbamate

benzyl N-[3-(fluorosulfonyl)phenyl]carbamate

Cat. No.: B13492369
M. Wt: 309.31 g/mol
InChI Key: QAHGVZAFEXFLKT-UHFFFAOYSA-N
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Description

Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a fluorosulfonyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(fluorosulfonyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(fluorosulfonyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and inhibition.

    Medicine: Investigated for its potential as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[3-(fluorosulfonyl)phenyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can be selectively deprotected under acidic or basic conditions, allowing for controlled release of the amine .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • t-Butyl carbamate
  • Fluorenylmethoxycarbonyl (FMoc) carbamate

Uniqueness

Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it particularly useful in applications requiring selective protection and deprotection of amines .

Properties

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

benzyl N-(3-fluorosulfonylphenyl)carbamate

InChI

InChI=1S/C14H12FNO4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)

InChI Key

QAHGVZAFEXFLKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)S(=O)(=O)F

Origin of Product

United States

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